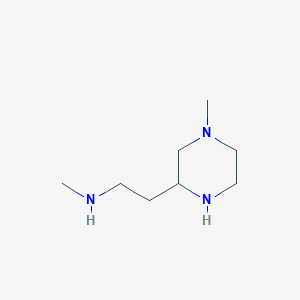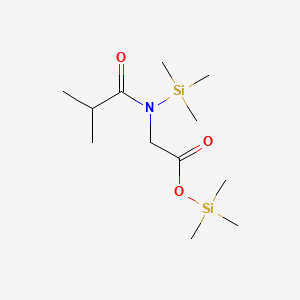
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of trimethylsilyl groups, which are often used to protect functional groups during chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester typically involves the protection of glycine’s amino and carboxyl groups with trimethylsilyl groups. One common method includes the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions and degradation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups, which can be converted to hydroxyl groups under oxidative conditions.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glycine derivatives.
科学研究应用
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester is used in various fields of scientific research:
Chemistry: As a protected glycine derivative, it is used in peptide synthesis and as an intermediate in organic synthesis.
Biology: It serves as a model compound for studying amino acid modifications and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The compound exerts its effects primarily through its functional groups. The trimethylsilyl groups protect the amino and carboxyl groups, allowing selective reactions at other sites. In biological systems, the compound may be metabolized to release glycine, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Glycine, N-(tert-butoxycarbonyl)-: Another protected glycine derivative used in peptide synthesis.
Glycine, N-(benzyloxycarbonyl)-: Used for similar purposes but with different protecting groups.
Glycine, N-(2,2,2-trifluoroethyl)-: Used in fluorine chemistry and as a building block in organic synthesis.
Uniqueness
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester is unique due to the presence of trimethylsilyl groups, which offer distinct protection and reactivity compared to other protecting groups. This makes it particularly useful in specific synthetic routes where selective protection and deprotection are required.
属性
分子式 |
C12H27NO3Si2 |
|---|---|
分子量 |
289.52 g/mol |
IUPAC 名称 |
trimethylsilyl 2-[2-methylpropanoyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C12H27NO3Si2/c1-10(2)12(15)13(17(3,4)5)9-11(14)16-18(6,7)8/h10H,9H2,1-8H3 |
InChI 键 |
DDXSFMQPXKWPIU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


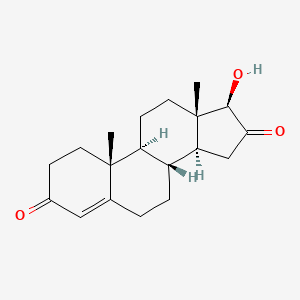
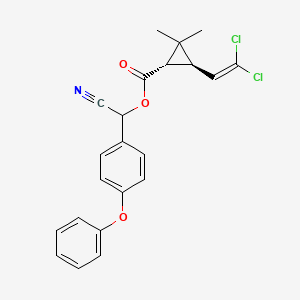
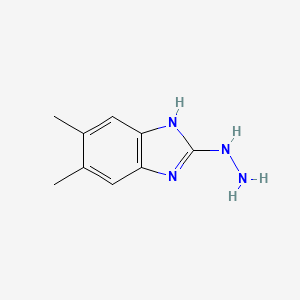
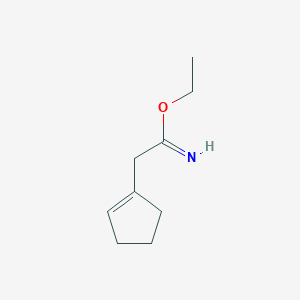

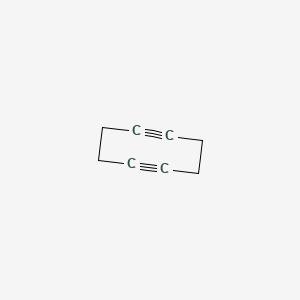
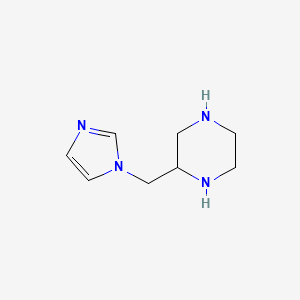

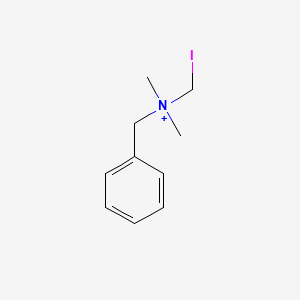
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
